4-(Dihydroxymethyl)cyclohexa-3,5-diene-1,2-dione
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Overview
Description
4-(Dihydroxymethyl)cyclohexa-3,5-diene-1,2-dione is an organic compound that belongs to the class of cyclohexadiene diones This compound is characterized by its unique structure, which includes two hydroxymethyl groups attached to a cyclohexa-3,5-diene-1,2-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dihydroxymethyl)cyclohexa-3,5-diene-1,2-dione typically involves the oxidation of catechol derivatives. One common method is the oxidation of catechol in the presence of air or oxygen, which leads to the formation of the desired compound . The reaction conditions often include the use of solvents such as water or ethyl ether, and the process is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts to enhance the oxidation process is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(Dihydroxymethyl)cyclohexa-3,5-diene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include air, oxygen, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted cyclohexadiene diones depending on the substituent introduced.
Scientific Research Applications
4-(Dihydroxymethyl)cyclohexa-3,5-diene-1,2-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential cytotoxic effects on cancer cell lines.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Dihydroxymethyl)cyclohexa-3,5-diene-1,2-dione involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, resulting in apoptosis or programmed cell death . The compound’s ability to activate caspases and cleave poly (ADP-ribose) polymerase (PARP) proteins is a key aspect of its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzoquinone: Similar in structure but lacks the hydroxymethyl groups.
1,4-Benzoquinone: Another quinone derivative with different substitution patterns.
Hydroquinone: The reduced form of quinones, often used in similar applications.
Uniqueness
Its ability to induce apoptosis in cancer cells makes it a promising candidate for further research in anticancer therapies .
Properties
Molecular Formula |
C7H6O4 |
---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
4-(dihydroxymethyl)cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C7H6O4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7,10-11H |
InChI Key |
NCVJIUGVBSSENR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(=O)C=C1C(O)O |
Origin of Product |
United States |
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